molecular formula C18H20N2O2 B3431106 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline CAS No. 885273-87-0

3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B3431106
CAS No.: 885273-87-0
M. Wt: 296.4 g/mol
InChI Key: UCWFSUNQYKZJPE-UHFFFAOYSA-N
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Description

“3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline” is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . It has the molecular formula C18H20N2O2 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl ester group attached to the 2-carboxylic acid position of a 1,2,3,4-tetrahydro-isoquinoline ring, with an aminomethyl group at the 3-position .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 296.36 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Future Directions

The future directions for “3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline” could involve further exploration of its biological activities and potential applications in medicinal chemistry, given the known biological activities of THIQ analogs .

Properties

IUPAC Name

benzyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-11-17-10-15-8-4-5-9-16(15)12-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-9,17H,10-13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWFSUNQYKZJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155436
Record name Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-87-0
Record name Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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